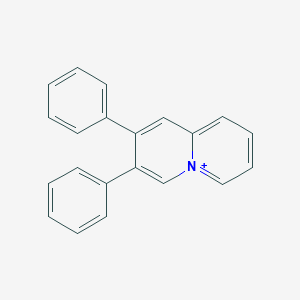
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that this compound may act as a calcium channel blocker, which could explain its potential use as a drug candidate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is to further investigate its potential as a drug candidate, particularly in the treatment of oxidative stress-related and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential as a calcium channel blocker. Finally, more research could be conducted to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been achieved using several methods. One of the most common methods involves a three-step process that includes the reaction of 3-nitrobenzaldehyde with diethyl malonate to form the corresponding nitrostyrene. The nitrostyrene is then reacted with furfural to form the furan derivative, which is then reacted with allyl bromide to form the final product. Other methods for synthesizing this compound have also been reported.
Applications De Recherche Scientifique
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has also been studied for its potential as a fluorescent probe for imaging studies.
Propriétés
Formule moléculaire |
C23H26N2O7 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
5-O-(oxolan-2-ylmethyl) 3-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H26N2O7/c1-4-10-31-22(26)19-14(2)24-15(3)20(23(27)32-13-18-9-6-11-30-18)21(19)16-7-5-8-17(12-16)25(28)29/h4-5,7-8,12,18,21,24H,1,6,9-11,13H2,2-3H3 |
Clé InChI |
RLJTTZOMNZIKHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
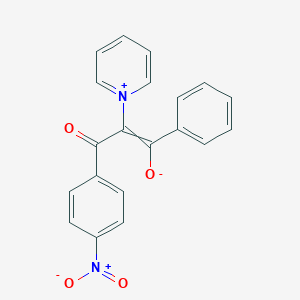
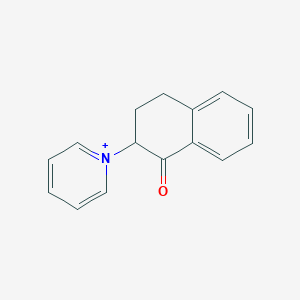
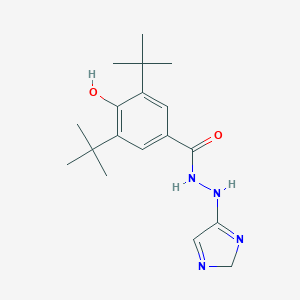
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
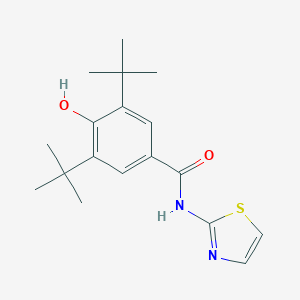
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
